1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene
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Overview
Description
1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of two methyl groups attached to the benzene ring at positions 1 and 2, and an additional alpha,3-dimethylbenzyl group attached at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Similar in structure but lacks the alpha,3-dimethylbenzyl group.
1,4-Dimethylbenzene (p-Xylene): Another isomer with methyl groups at different positions.
1,3-Dimethylbenzene (m-Xylene): Isomer with methyl groups at meta positions.
Uniqueness
1,2-Dimethyl-4-(alpha,3-dimethylbenzyl)benzene is unique due to the presence of the alpha,3-dimethylbenzyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
874811-05-9 |
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Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1,2-dimethyl-4-[1-(3-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C17H20/c1-12-6-5-7-16(10-12)15(4)17-9-8-13(2)14(3)11-17/h5-11,15H,1-4H3 |
InChI Key |
LZSTVXQZHVVAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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